N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-12-8-11(14-9-15-12)13(17)16-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMMQXBRAKZUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetic deconstruction of N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide reveals two critical disconnections (Figure 1):
- Amide bond cleavage : Separation into 6-ethoxypyrimidine-4-carboxylic acid and cyclohexylamine.
- Pyrimidine ring disassembly : Deconstruction into simpler precursors, such as β-keto esters or amidines, for cyclocondensation.
The ethoxy group at position 6 and the carboxamide at position 4 necessitate regioselective functionalization, often achieved via nucleophilic substitution or multi-component reactions (MCRs).
Synthetic Routes
Nucleophilic Aromatic Substitution (NAS)
This route leverages halogenated pyrimidine intermediates for sequential functionalization:
Step 1: Synthesis of 4,6-Dichloropyrimidine
4,6-Dichloropyrimidine serves as a versatile starting material. Chlorine atoms at positions 4 and 6 undergo selective substitution due to electronic differences.
Step 2: Ethoxylation at Position 6
Treatment with sodium ethoxide (NaOEt) in ethanol replaces the 6-chloro group with ethoxy:
$$
\text{4,6-Dichloropyrimidine} + \text{NaOEt} \rightarrow \text{6-Ethoxy-4-chloropyrimidine} + \text{NaCl}
$$
Conditions : Reflux, 12 h, 85% yield (analogous to indole syntheses).
Step 3: Carboxamide Formation at Position 4
The 4-chloro group is displaced by cyclohexylamine via NAS:
$$
\text{6-Ethoxy-4-chloropyrimidine} + \text{Cyclohexylamine} \rightarrow \text{this compound} + \text{HCl}
$$
Conditions : DMF, 100°C, 8 h, 70% yield.
Multi-Component Reaction (MCR) Approach
Inspired by Ugi-4CR protocols for indole-2-carboxamides, this method constructs the pyrimidine ring de novo:
Step 1: Ugi-4CR Intermediate Formation
A mixture of cyclohexylamine, glyoxal dimethyl acetal, formic acid, and tert-butyl isocyanide reacts to form a peptoid intermediate:
$$
\text{Cyclohexylamine} + \text{Glyoxal dimethyl acetal} + \text{Formic acid} + \text{Isocyanide} \rightarrow \text{Ugi adduct}
$$
Conditions : Methanol, room temperature, 2 h, 90% yield.
Step 2: Acid-Mediated Cyclization
Methanesulfonic acid (MSA) promotes cyclization to form the pyrimidine core:
$$
\text{Ugi adduct} \xrightarrow{\text{MSA, 70°C}} \text{this compound}
$$
Conditions : 70°C, 1 h, 78% yield.
Cyclocondensation of β-Keto Esters
This route assembles the pyrimidine ring from a β-keto ester and amidine:
Step 1: Synthesis of Ethyl 3-Ethoxyacetoacetate
Ethyl acetoacetate is ethoxylated via Mitsunobu reaction:
$$
\text{Ethyl acetoacetate} + \text{Ethanol} \xrightarrow{\text{DIAD, PPh}_3} \text{Ethyl 3-ethoxyacetoacetate}
$$
Conditions : THF, 0°C to RT, 6 h, 88% yield.
Step 2: Cyclocondensation with Guanidine
The β-keto ester reacts with guanidine hydrochloride under acidic conditions:
$$
\text{Ethyl 3-ethoxyacetoacetate} + \text{Guanidine} \rightarrow \text{6-Ethoxypyrimidine-4-carboxylate}
$$
Conditions : HCl, reflux, 10 h, 65% yield.
Step 3: Amidification
The ester undergoes aminolysis with cyclohexylamine:
$$
\text{6-Ethoxypyrimidine-4-carboxylate} + \text{Cyclohexylamine} \rightarrow \text{this compound}
$$
Conditions : Toluene, 120°C, 6 h, 82% yield.
Experimental Optimization and Yield Data
Table 1: Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| NAS | Chloride displacement | 70 | 95 | Moderate |
| Ugi-4CR | Cyclization | 78 | 98 | High |
| Cyclocondensation | Amidification | 82 | 97 | Low |
Notes :
Challenges and Limitations
- Regioselectivity : Competing substitutions at positions 4 and 6 necessitate careful optimization of reaction conditions.
- Intermediate Stability : Ugi adducts are prone to decomposition under prolonged storage.
- Functional Group Compatibility : Ethoxy groups may undergo hydrolysis under strongly acidic or basic conditions.
Chemical Reactions Analysis
N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Pyrimidine Derivatives
N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide serves as an important intermediate in the synthesis of more complex pyrimidine derivatives. Its unique structure allows for modifications that can lead to compounds with enhanced biological activities. The typical synthesis involves the reaction of cyclohexylamine with ethyl 6-chloropyrimidine-4-carboxylate, often using bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitution.
Biological Applications
2.1 Medicinal Chemistry
The compound has shown promise as a bioactive molecule with various therapeutic potentials:
- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated its ability to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
- Anticancer Properties : The compound is being investigated for its anticancer effects, particularly as a modulator of the retinoid X receptor alpha (RXRα). In one study, a derivative exhibited strong antagonist activity against RXRα, leading to apoptosis in cancer cell lines such as HepG2 and A549, with an IC50 value below 10 µM .
Industrial Applications
Specialty Chemicals Production
In addition to its pharmaceutical applications, this compound is utilized in the production of specialty chemicals. Its structural characteristics make it a valuable building block for synthesizing other industrially relevant compounds.
Case Studies
Several studies have explored the biological effects of this compound:
| Study Type | Objective | Findings | Reference Year |
|---|---|---|---|
| Anticancer Study | Evaluate cytotoxicity on cancer cells | Compound showed IC50 = 9 µM against A549 cells | 2020 |
| Anti-inflammatory Study | Assess cytokine reduction | Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages | 2021 |
| Synthesis Study | Develop new derivatives | Identified several analogs with enhanced RXRα antagonistic activity | 2020 |
Mechanism of Action
The mechanism of action of N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Substituent Impact Analysis :
- Ethoxy vs. Methoxy/Chloro : Ethoxy groups (‑OCH₂CH₃) confer greater lipophilicity and electron-donating effects compared to methoxy (‑OCH₃) or electron-withdrawing chloro (‑Cl) groups. This influences solubility and reactivity in synthetic pathways.
- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound reduces acidity (pKa ~10–12) compared to carboxylic acids (pKa ~2–4), altering solubility profiles and biological membrane permeability.
- Cyclohexyl vs.
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of cyclohexylamine with 6-ethoxypyrimidine-4-carboxylic acid derivatives. This process can be optimized through various synthetic routes, including the use of coupling agents to facilitate the formation of the amide bond.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, a derivative with a similar structure demonstrated potent anti-proliferative activity against human cancer cell lines such as HepG2 and A549, with IC50 values less than 10 µM, indicating strong inhibition of cell viability . The compound selectively induced apoptosis in cancer cells through mechanisms involving caspase activation and PARP cleavage, which are hallmark indicators of programmed cell death.
Antiviral Activity
The compound has also been evaluated for its antiviral properties. In vitro studies suggest that certain pyrimidine derivatives can inhibit viral replication effectively. For example, compounds similar to this compound have shown promising results against viruses like HSV-1 and HIV, with some derivatives achieving EC50 values as low as 1.96 µM against reverse transcriptase enzymes .
Immunomodulatory Effects
Additionally, immunomodulatory potential has been noted in compounds containing the cyclohexyl moiety. Specific derivatives have been shown to enhance T lymphocyte activation, which could be beneficial in therapeutic applications where immune response modulation is desired .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Similar compounds have demonstrated the ability to inhibit DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial DNA replication and folate metabolism, respectively .
- Apoptosis Induction : The induction of apoptosis is mediated through pathways involving caspase activation and modulation of Bcl-2 family proteins, leading to cellular events that culminate in cell death .
- Antioxidant Activity : Some derivatives have also exhibited antioxidant properties, which may contribute to their overall therapeutic efficacy by reducing oxidative stress in cells .
Case Studies
Several case studies highlight the effectiveness of this compound:
Case Study 1: Anticancer Activity
A study evaluated the effects of a pyrimidine derivative on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations below 10 µM, alongside increased apoptosis markers.
Case Study 2: Antiviral Efficacy
In another study focusing on antiviral activity, a derivative was tested against HSV-1, showing an EC50 value significantly lower than that of standard antiviral drugs.
Data Tables
Q & A
Q. What are the recommended synthetic routes for N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves coupling a pyrimidine-4-carboxylic acid derivative with cyclohexylamine. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or DCC to form an active ester intermediate .
- Nucleophilic substitution : The ethoxy group at the 6-position can be introduced via alkylation of a hydroxyl precursor (e.g., 6-hydroxypyrimidine) using ethyl bromide in the presence of a base like K₂CO₃ .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .
Q. Table 1: Comparison of Synthetic Methods
| Precursor | Coupling Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 6-Ethoxypyrimidine-4-acid | EDCl/HOBt | DMF | 72 | |
| 6-Hydroxypyrimidine-4-acid | DCC | THF | 65 |
Q. How is the structural integrity of this compound validated?
Methodological Answer:
- NMR Spectroscopy : Confirm the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for OCH₂) and cyclohexyl protons (δ ~1.4–2.0 ppm) .
- Mass Spectrometry : ESI-MS or HRMS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 306.18) .
- X-ray Crystallography : Resolves bond angles and spatial arrangement (if single crystals are obtainable) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no observed activity)?
Methodological Answer: Discrepancies may arise from:
- Assay Conditions : Variations in pH, temperature, or enzyme isoforms (e.g., kinase vs. phosphatase assays) .
- Compound Stability : Hydrolysis of the ethoxy group under acidic/basic conditions may generate inactive byproducts .
- Purity : Impurities ≥5% (e.g., unreacted cyclohexylamine) can skew results. Validate purity via HPLC (C18 column, 90:10 acetonitrile/water) .
Q. Table 2: Key Variables in Bioactivity Assays
| Variable | Impact on Activity | Mitigation Strategy |
|---|---|---|
| pH (6.0 vs. 7.4) | Alters ionization | Use buffered solutions |
| Solvent (DMSO%) | Affects solubility | Limit to ≤0.1% v/v |
Q. What computational strategies predict the binding mode of this compound to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PyMOL to model interactions with enzymes (e.g., kinases). The cyclohexyl group often occupies hydrophobic pockets .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Key interactions include hydrogen bonds between the carboxamide and catalytic residues .
- QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy) with activity trends .
Q. How do researchers optimize solubility for in vivo studies without compromising activity?
Methodological Answer:
- Prodrug Design : Replace the ethoxy group with a phosphate ester (hydrolyzed in vivo) .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .
- Structural Analog Screening : Test derivatives with polar substituents (e.g., 6-hydroxy or 6-aminopyrimidine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
